molecular formula C12H11NO4 B2497669 Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 84088-50-6

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2497669
CAS No.: 84088-50-6
M. Wt: 233.223
InChI Key: YBLUURCYTWTKCU-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinolone derivative known for its diverse biological and pharmaceutical applications. This compound belongs to the class of 4-hydroxy-2-quinolones, which are recognized for their interesting chemical properties and potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of 4,5-dimethoxymethylanthranilate using methyl malonyl chloride in the presence of triethylamine or monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide. This is followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity through various reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, hydroxylamine hydrochloride, and ethylene glycol. Reaction conditions often involve refluxing in solvents like methanol or ethylene glycol .

Major Products

The major products formed from these reactions include regioisomeric oxazoloquinolones and other quinolone derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic uses in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 4-hydroxy-2-quinolones such as:

Uniqueness

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-13-8-6-4-3-5-7(8)10(14)9(11(13)15)12(16)17-2/h3-6,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLUURCYTWTKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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